Potassium 3-fluoropyridine-4-trifluoroborate

描述

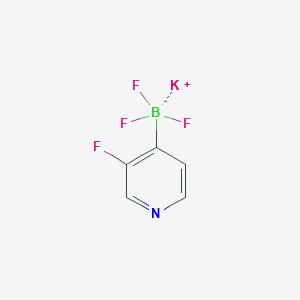

Potassium 3-fluoropyridine-4-trifluoroborate is a chemical compound with the molecular formula C5H3BF4KN. It is a member of the organotrifluoroborate family, which are known for their stability and utility in various chemical reactions, particularly in organic synthesis .

准备方法

Potassium 3-fluoropyridine-4-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-fluoropyridine with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically occurs under mild conditions and yields a stable product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields .

化学反应分析

Potassium 3-fluoropyridine-4-trifluoroborate is primarily used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This compound undergoes transmetalation with palladium catalysts, facilitating the coupling of aryl or vinyl halides with boronic acids . The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

科学研究应用

Organic Synthesis

Reagent in Cross-Coupling Reactions:

Potassium 3-fluoropyridine-4-trifluoroborate is prominently used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or their derivatives. The trifluoroborate group enhances the reactivity of the compound, facilitating efficient coupling processes.

Table 1: Comparison of Boron Reagents in Cross-Coupling Reactions

| Reagent Type | Stability | Reactivity | Common Applications |

|---|---|---|---|

| Boronic Acids | Moderate | High | Aryl coupling |

| Trifluoroborates | High | Very High | Aryl and vinyl coupling |

| Potassium Salts | High | Moderate | Diverse organic synthesis |

Case Study: Synthesis of Biaryl Compounds

In a recent study, this compound was utilized to synthesize biaryl compounds via Suzuki coupling. The reaction demonstrated high yields and selectivity, showcasing the effectiveness of trifluoroborate reagents in complex organic syntheses .

Medicinal Chemistry

Development of Pharmaceutical Compounds:

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable bonds with other molecular structures allows for the development of complex drug candidates that target specific biological pathways.

Table 2: Pharmaceutical Applications of this compound

| Drug Class | Application | Example Compounds |

|---|---|---|

| Anticancer Agents | Targeting cancer cell proliferation | Various biaryl derivatives |

| Antibiotics | Inhibiting bacterial growth | Fluoro-substituted antibiotics |

| Antiviral Drugs | Disrupting viral replication | Pyridine-based antivirals |

Case Study: Anticancer Compound Development

Research has indicated that derivatives synthesized using this compound exhibit promising activity against specific cancer cell lines. This highlights its potential role in drug discovery and development .

Material Science

Synthesis of Advanced Materials:

The compound is also employed in the preparation of advanced materials, including polymers and nanomaterials. Its unique chemical properties allow for modifications that enhance material performance in various applications.

Table 3: Material Applications

| Material Type | Application | Benefits |

|---|---|---|

| Polymers | Conductive materials | Enhanced electrical properties |

| Nanomaterials | Catalysts for chemical reactions | Increased surface area |

Case Study: Conductive Polymers

In one study, this compound was incorporated into polymer matrices to improve conductivity. The resulting materials showed significant improvements in charge transport properties, indicating potential uses in electronic devices .

作用机制

The mechanism of action of potassium 3-fluoropyridine-4-yltrifluoroborate in Suzuki–Miyaura coupling involves the transmetalation step, where the organotrifluoroborate transfers its organic group to the palladium catalyst. This process is facilitated by the presence of a base, which helps to activate the boron reagent and promote the coupling reaction . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling mechanism .

相似化合物的比较

Potassium 3-fluoropyridine-4-trifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include potassium phenyltrifluoroborate and potassium 4-methoxyphenyltrifluoroborate, which also participate in Suzuki–Miyaura couplings but have different reactivity profiles and applications . The uniqueness of potassium 3-fluoropyridine-4-yltrifluoroborate lies in its ability to introduce fluorinated pyridine moieties into target molecules, which can significantly alter their chemical and biological properties .

生物活性

Potassium 3-fluoropyridine-4-trifluoroborate is a compound that has garnered attention in the field of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and applications in various therapeutic areas.

This compound is a trifluoroborate salt that incorporates a fluorinated pyridine moiety. The presence of trifluoroborate groups enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a building block in the development of pharmaceuticals, particularly in targeting specific biological pathways.

2. Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions where the fluorinated pyridine serves as a substrate. The trifluoroborate group can be introduced through various methods, including:

- Nucleophilic Aromatic Substitution: Utilizing tetrabutylammonium fluoride (TBAF) in polar aprotic solvents to facilitate the reaction.

- Boronic Acid Coupling: Employing boronic acids in cross-coupling reactions under palladium catalysis.

Characterization techniques such as NMR spectroscopy (including NMR) and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is largely attributed to its ability to participate in various chemical transformations that can modulate biological targets. Notably, it has been explored for:

- Enzyme Inhibition: The compound shows potential as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

- Targeting Receptors: Its structural similarity to known ligands allows it to interact with specific receptors, potentially influencing signaling pathways critical for cell proliferation and survival.

3.2 Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1: A preclinical study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.

- Study 2: Research involving radiolabeled versions of the compound indicated promising results in imaging studies, particularly for prostate cancer, where high tumor uptake was observed with low background activity .

Table 1: Biological Activity Summary

| Study | Compound Variant | Target | Effect | Reference |

|---|---|---|---|---|

| 1 | This compound | Cancer Cells | Cytotoxicity | |

| 2 | Radiolabeled variant | PSMA | High Tumor Uptake | |

| 3 | Trifluoroalkylated derivatives | Enzymes | Inhibition |

5. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry due to its unique properties and biological activities. Ongoing research continues to elucidate its mechanisms of action and therapeutic potential, particularly in oncology and imaging applications.

6. Future Directions

Further studies are warranted to explore:

- The full spectrum of biological targets affected by this compound.

- The development of more selective derivatives that minimize off-target effects.

- Clinical evaluations to establish efficacy and safety profiles for potential therapeutic use.

属性

IUPAC Name |

potassium;trifluoro-(3-fluoropyridin-4-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BF4N.K/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEQSFVEHOQBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=NC=C1)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BF4KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。